molecular formula C19H19N3O8 B1436379 E3 ligase Ligand-Linker Conjugates 15 CAS No. 2308035-51-8

E3 ligase Ligand-Linker Conjugates 15

Cat. No. B1436379
M. Wt: 417.4 g/mol
InChI Key: RZVLFEVSXBBCIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“E3 ligase Ligand-Linker Conjugates 15” is a conjugate of E3 ubiquitin ligase ligand-Linker . It can be used to synthesize complete Proteolysis Targeting Chimeras (PROTACs) molecules . These are part of the proteolysis targeting chimera (PROTAC) that targets proteolysis and combines the E3 ubiquitin ligase ligand and a linker .


Synthesis Analysis

The synthesis of “E3 ligase Ligand-Linker Conjugates 15” involves addressing different E3 ubiquitin ligases and connecting their respective small-molecule binders via various linkers . The spectrum of CDK6-specific PROTACs was extended to von Hippel Lindau (VHL) and cellular inhibitor of apoptosis .


Molecular Structure Analysis

E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .


Chemical Reactions Analysis

E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . They can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .

Scientific Research Applications

DNA Repair and Genetic Diseases

E3 ubiquitin ligases are crucial in the DNA damage response, particularly in the repair of DNA damage through homologous recombination. Mutations in the E3 ubiquitin ligase RFWD3 are linked to Fanconi anemia, a genetic disease characterized by congenital abnormalities and increased sensitivity to DNA interstrand cross-linking agents. RFWD3-mutant cells exhibit impaired DNA repair and cell cycle arrest, highlighting the potential of targeting E3 ligase pathways in genetic disease treatment and understanding DNA repair mechanisms (Knies et al., 2017).

Neurodevelopmental Disorders and Intellectual Disability

E3 ubiquitin ligases play a role in neurodevelopmental processes. A mutation in UBE2A, an E2 ubiquitin-conjugating enzyme, has been associated with intellectual disability. This mutation impairs the enzyme's activity, affecting the E3 ligase catalytic microenvironment essential for lysine deprotonation during ubiquitin transfer. This discovery provides insight into the molecular mechanisms underlying certain intellectual disabilities and the importance of E3 ligases in neurodevelopment (de Oliveira et al., 2018).

Cancer Pathogenesis and Prognosis

E3 ubiquitin ligases are implicated in the pathogenesis of various cancers. Copy number variations (CNVs) of E3 genes, such as MDM2 and SKP2, have been associated with the risk and prognosis of colorectal cancer (CRC). These variations influence CRC development and can interact with environmental factors, affecting cancer risk. Moreover, E3 ligases like MARCH1 shape the tumor microenvironment in cancers like lung adenocarcinoma, serving as potential biomarkers for immune status and the effectiveness of immunotherapy (Bi et al., 2016; Hildebrandt et al., 2022; Bi et al., 2019).

Cardiovascular and Muscle Diseases

In cardiovascular research, E3 ligases such as MAFbx and MuRF1, regulated by the myostatin/AKT/FOXO pathway, have altered expression in non-ischemic dilated cardiomyopathy (NIDCM). This alteration implicates E3 ligases in the pathogenesis of NIDCM and suggests their potential as therapeutic targets (Hildebrandt et al., 2022).

Safety And Hazards

While specific safety and hazards related to “E3 ligase Ligand-Linker Conjugates 15” are not mentioned in the search results, it’s important to note that these compounds are for research use only . Any potential risks would likely depend on the specific context of use.

Future Directions

The field of E3 ligase ligands has grown substantially, mainly due to the advancements in the discovery of non-peptidic E3 ligase ligands . Expanding the artillery of E3 ligands could contribute to broadening the scope of targeted protein degradation . This could help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .

properties

IUPAC Name

4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O8/c23-13-7-6-11(17(27)21-13)22-18(28)10-3-1-4-12(16(10)19(22)29)30-9-14(24)20-8-2-5-15(25)26/h1,3-4,11H,2,5-9H2,(H,20,24)(H,25,26)(H,21,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVLFEVSXBBCIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E3 ligase Ligand-Linker Conjugates 15

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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